![molecular formula C11H16N4O B1484995 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 2098114-09-9](/img/structure/B1484995.png)
2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Vue d'ensemble
Description
2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine, also known as 2-DMPA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the oxazole family of compounds, and its chemical structure consists of a pyrazole ring fused to an oxazole ring, with a methyl group attached to the oxazole ring. 2-DMPA has been found to have a wide range of biochemical and physiological effects, and is being explored for its potential use in various laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Transformations
The compound 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is involved in the synthesis and transformations of various derivatives, which have significant applications in scientific research. A study by Prokopenko et al. (2010) focused on the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids. These compounds, due to their highly basic aliphatic amines and oxazol-2-yl moieties, offer a foundation for further chemical transformations, making them valuable in the development of new chemical entities with potential applications in various fields of research (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Reactions with Nitrogen-Containing Bases
Another study by Shablykin et al. (2008) explored the reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with different nitrogen bases. The reactions led to the nucleophilic replacement of the pyrazolyl substituent, cleavage of the oxazole ring, and formation of new derivatives such as enaminonitriles and 4,5-diaminopyrazole derivatives, which can be further transformed into substituted pyrazolo[1,5-a]pyrimidines. These findings highlight the compound's versatility in chemical reactions, enabling the synthesis of a wide range of heterocyclic compounds with potential scientific applications (Shablykin, Brovarets, Rusanov, & Drach, 2008).
Corrosion Inhibition
Wang et al. (2006) conducted a theoretical study on derivatives of the compound, focusing on their potential activity as corrosion inhibitors. The study utilized density functional theory to analyze the inhibition efficiencies and reactive sites of these compounds, correlating their electronic properties with corrosion inhibition capabilities. This research underscores the compound's potential application in materials science, particularly in the development of new corrosion inhibitors for metal protection (Wang, Wang, Wang, Wang, & Liu, 2006).
Antibacterial Activity
El-Emarya and El-Adasy (2006) investigated the synthesis and antibacterial activity of new pyrazoles incorporated with imidazole, pyrrole, and other cyclic and heterocyclic moieties, derived from 1,3-diphenylpyrazole-4-carboxaldehyde. These compounds exhibited promising antibacterial activity, suggesting their potential use in the development of new antimicrobial agents. This research highlights the compound's relevance in pharmaceutical and medicinal chemistry (El-Emarya & El-Adasy, 2006).
Mécanisme D'action
Mode of Action
Interaction with Targets: Given the presence of the pyrazole and oxazole moieties, we can speculate that this compound may interact with receptors or enzymes involved in signal transduction pathways. Pyrazoles often exhibit anti-inflammatory and analgesic properties, while oxazoles are associated with antimicrobial and antitumor effects .
Potential Changes: Upon binding to its target, the compound likely modulates cellular processes It might influence gene expression, protein function, or enzymatic activity
Action Environment
Environmental Factors: The compound’s efficacy and stability depend on environmental conditions:
- Influences ionization and solubility. Affects stability. May cause degradation.
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
Analyse Biochimique
Biochemical Properties
2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the oxazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . Additionally, the pyrazole ring may bind to specific protein receptors, altering their signaling pathways and downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . Furthermore, it can affect gene expression by interacting with transcription factors, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and modulating their downstream signaling cascades .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its biological activity. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies indicate that the compound may undergo metabolic degradation, leading to a decrease in its activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as modulation of signaling pathways and gene expression . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing for its accumulation in specific cellular compartments . Additionally, binding proteins may facilitate its distribution within tissues, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8-11(9(2)16-14-8)7-15-6-10(3-4-12)5-13-15/h5-6H,3-4,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXANHJRPZDSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine hydrochloride](/img/structure/B1484914.png)
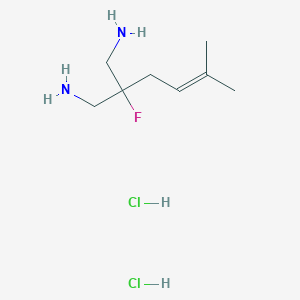
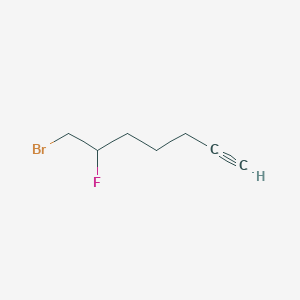
![1-[(4-Methyl-1,4-diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484918.png)
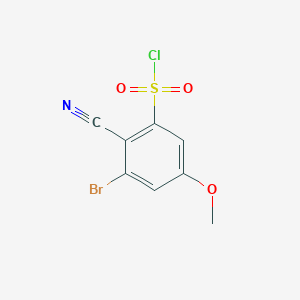
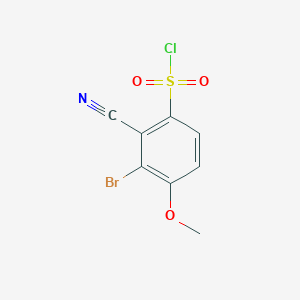


![1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1484926.png)

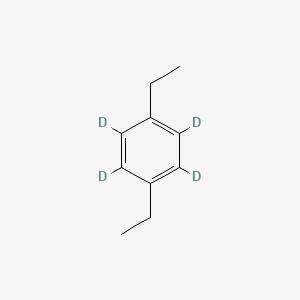

![3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol](/img/structure/B1484932.png)